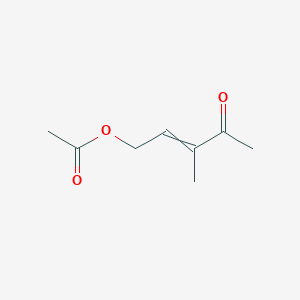
3-Methyl-4-oxopent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxopent-2-en-1-yl acetate is a chemical compound with the molecular formula C₈H₁₂O₃. It is an ester derived from the reaction between 3-methyl-4-oxopent-2-en-1-ol and acetic acid. This compound is known for its unique structure, which includes both a ketone and an ester functional group, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxopent-2-en-1-yl acetate typically involves the esterification of 3-methyl-4-oxopent-2-en-1-ol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Methyl-4-oxopent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and ketone reactions.
Biology: It can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxopent-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the reaction it undergoes. For example, during ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding alcohol and acetic acid. In reduction reactions, the ketone group interacts with reducing agents to form secondary alcohols .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxopent-2-en-1-ol: The alcohol precursor to the acetate ester.
4-Oxopent-2-en-1-yl acetate: A similar ester without the methyl group at the third position.
3-Methyl-4-oxopentanoic acid: The carboxylic acid analog of the compound.
Uniqueness
3-Methyl-4-oxopent-2-en-1-yl acetate is unique due to its dual functional groups (ketone and ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61779-56-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3-methyl-4-oxopent-2-enyl) acetate |
InChI |
InChI=1S/C8H12O3/c1-6(7(2)9)4-5-11-8(3)10/h4H,5H2,1-3H3 |
InChI Key |
KTFCAXZXUHGFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


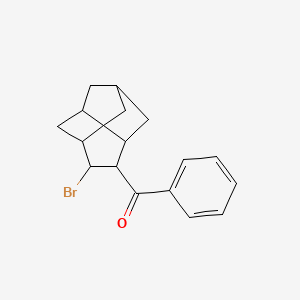
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
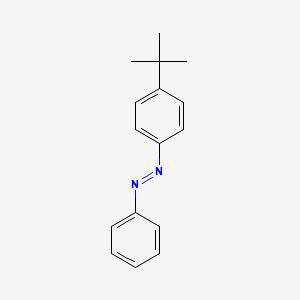
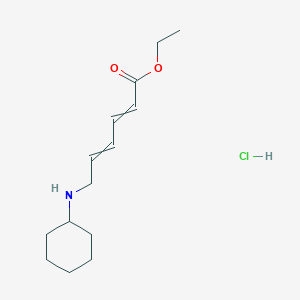
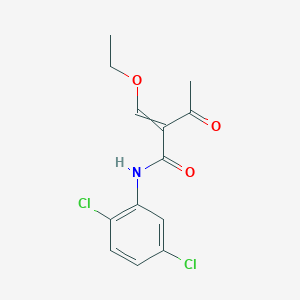
![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
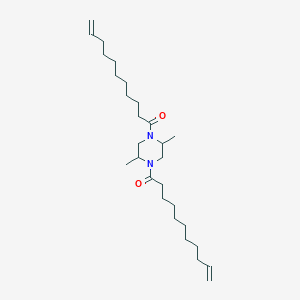
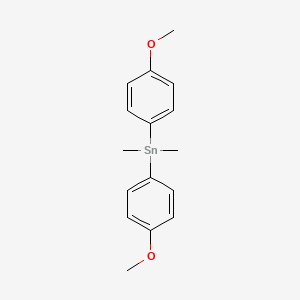
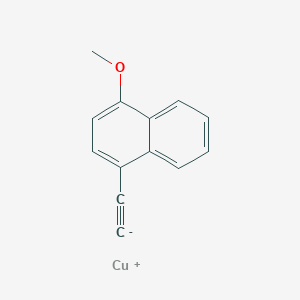
![Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate](/img/structure/B14567764.png)
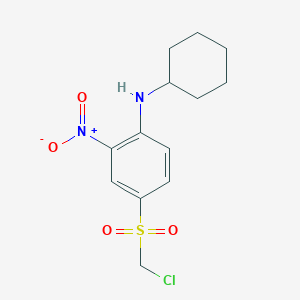
![Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14567771.png)
![1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one](/img/structure/B14567775.png)
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
